molecular formula C22H25N3O2 B10984724 N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10984724
M. Wt: 363.5 g/mol
InChI Key: NXZJPXCFTUPCAG-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a propyl chain to a tetrahydropyran-carboxamide scaffold with a phenyl substituent. The benzimidazole moiety is known for its role in medicinal chemistry, often contributing to binding interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C22H25N3O2/c26-21(22(12-15-27-16-13-22)17-7-2-1-3-8-17)23-14-6-11-20-24-18-9-4-5-10-19(18)25-20/h1-5,7-10H,6,11-16H2,(H,23,26)(H,24,25)

InChI Key

NXZJPXCFTUPCAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives are often associated with anticancer activities. N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The benzimidazole group is known for its ability to interact with tubulin, disrupting microtubule formation, which is crucial for cancer cell division.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. The presence of the tetrahydropyran structure may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Neuroprotective Activities

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural features may facilitate interactions with neuroreceptors or enzymes involved in neuroprotection.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining the benzimidazole derivative with appropriate aldehydes or ketones.
  • Cyclization Techniques : Utilizing cyclization reactions to form the tetrahydropyran ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

The following table summarizes key activities of structurally similar compounds:

Compound NameStructureKey Activities
Benzimidazole derivativesContains benzimidazole coreAnticancer, antimicrobial
Tetrahydropyran derivativesContains tetrahydropyran ringNeuroprotective, anti-inflammatory
Carboxamide derivativesContains carboxamide groupAnti-diabetic, anti-inflammatory

This compound stands out due to its dual functionality combining both benzimidazole and tetrahydropyran structures, which may provide enhanced biological activity compared to other similar compounds that do not incorporate both features.

Future Research Directions

Further research is needed to explore:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of the compound in clinical settings.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity and pharmacokinetics.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function. This can lead to antimicrobial or anticancer effects by inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Key Observations:

Structural Divergence :

  • The target compound lacks sulfur-containing heterocycles (e.g., oxadiazole/thione or triazole/thione) present in Compounds 11, 12, and 13. These sulfur groups enhance electrophilicity and metal-binding capacity, which may influence biological activity .
  • The tetrahydropyran-carboxamide scaffold in the target compound offers distinct steric and electronic properties compared to the planar triazole/oxadiazole rings in analogs. This could improve metabolic stability or blood-brain barrier penetration.

Synthetic Pathways :

  • Analogs in rely on nucleophilic ring-opening or cyclization with CS₂ or phenyl isothiocyanate, requiring precise pH control (e.g., KOH catalysis) and thermal activation . The target compound’s synthesis likely involves carboxamide coupling or tetrahydropyran formation, though specifics are unavailable.

Functional Group Impact: Thione (-C=S) groups in analogs (e.g., Compound 11) may confer stronger antioxidant or enzyme-inhibitory effects compared to the carboxamide (-CONH₂) group in the target compound.

Broader Context: Carboxamide-Containing Compounds

highlights perfluorinated carboxamides (e.g., [154380-34-4] N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide), which feature fluorinated alkyl chains and silane groups. These compounds are structurally distinct from the target but share the carboxamide functionality. Key differences include:

  • Applications : Perfluorinated carboxamides are used in surface coatings or surfactants due to their hydrophobic/oleophobic properties, whereas the target compound’s benzimidazole core aligns with bioactive molecules .
  • Synthesis : Fluorinated analogs require specialized reagents (e.g., perfluoroalkyl iodides), contrasting with the aromatic coupling reactions used for benzimidazole derivatives .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s benzimidazole-tetrahydropyran hybrid structure warrants exploration in assays for kinase or protease inhibition, leveraging rigidity and hydrogen-bonding motifs.
  • Synthetic Optimization : Comparative studies with analogs suggest that introducing sulfur heterocycles could modulate reactivity or bioavailability.
  • Data Limitations : Absence of explicit solubility, stability, or bioactivity data for the target compound limits direct mechanistic comparisons.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It has shown potential against certain bacterial strains, suggesting its use as an antimicrobial agent.
  • Immunomodulatory Effects : Similar compounds in the benzimidazole class have demonstrated the ability to modulate immune responses, which could be a relevant area for further exploration.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Research indicates that benzimidazole derivatives can inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzimidazole compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2014)Investigated a benzimidazole derivative that inhibited H+/K+-ATPases, leading to reduced T cell proliferation. This suggests potential immunomodulatory effects relevant to this compound .
Study B (2020)Reported on the anticancer properties of related benzimidazole compounds, demonstrating significant cytotoxic effects against various cancer cell lines .
Study C (2021)Focused on antimicrobial activities, showing effectiveness against Gram-positive bacteria with potential applications in treating infections .

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